Fap1 Inhibition Deepens Imatinib Response in CML
In a murine chronic‑phase CML model using secondary Bcr‑abl⁺ bone‑marrow transplant recipients, the combination of Quinobene (a Fap1‑PDZ2 blocker) with imatinib (IM) reduced bone‑marrow Bcr‑abl transcripts by 3 logs relative to control‑peptide‑treated mice (P < 0.0001, n = 3) and by an additional 2 logs compared with IM + control‑peptide (P < 0.0001, n = 3) [1]. Transcript levels remained stable with sustained haematological response, whereas IM monotherapy failed to produce comparable molecular remission depth.
| Evidence Dimension | Bcr‑abl transcript reduction in bone marrow (log scale) after 8 weeks of treatment |
|---|---|
| Target Compound Data | 3‑log reduction vs control peptide; additional 2‑log reduction over IM + control peptide (Quinobene + IM combination) |
| Comparator Or Baseline | IM + control peptide: 1‑log reduction vs control peptide alone |
| Quantified Difference | 2‑log greater transcript reduction with Quinobene + IM vs IM + control peptide (P < 0.0001) |
| Conditions | Secondary Bcr‑abl⁺ bone‑marrow transplant murine CML model; 8‑week treatment; n = 3 per cohort |
Why This Matters
For researchers procuring Fap1 inhibitors for CML combination studies, this quantitative transcript reduction provides direct evidence that Quinobene delivers deeper molecular responses than TKI monotherapy, a key endpoint in evaluating therapeutic potential.
- [1] Huang W, Luan CH, Hjort EE, Bei L, Mishra R, Sakamoto KM, Platanias LC, Eklund EA. The role of Fas-associated phosphatase 1 in leukemia stem cell persistence during tyrosine kinase inhibitor treatment of chronic myeloid leukemia. Leukemia. 2016 Jul;30(7):1502-9. View Source
